molecular formula C9H14N2O4 B15262627 Methyl 3-acetamido-4-oxopiperidine-1-carboxylate

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate

Cat. No.: B15262627
M. Wt: 214.22 g/mol
InChI Key: KKTYZDWKCQYYCT-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate is a functionalized piperidine derivative designed for research and development, particularly in medicinal chemistry. This compound features a piperidone core, a structure of high significance in pharmacology, as nitrogen-containing heterocycles are found in over 85% of all biologically active compounds and about 60% of unique small-molecule drugs . The molecular scaffold incorporates multiple functional handles, including a 4-oxo (ketone) group, a 3-acetamido moiety, and a methyl carboxylate ester, making it a versatile building block for the synthesis of diverse compound libraries. Its structure is analogous to other pharmacologically important piperidine-4-carboxylic acid derivatives . Such piperidine-based building blocks are instrumental in the discovery of new therapeutic agents. Researchers can utilize this compound to develop potential treatments for metabolic diseases, given the role of similar small-molecule heterocyclic scaffolds as positive allosteric modulators for targets like the glucagon-like peptide 1 receptor (GLP-1R), which is a key target for type 2 diabetes and obesity . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 3-acetamido-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C9H14N2O4/c1-6(12)10-7-5-11(9(14)15-2)4-3-8(7)13/h7H,3-5H2,1-2H3,(H,10,12)

InChI Key

KKTYZDWKCQYYCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CN(CCC1=O)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Properties
Methyl 3-acetamido-4-oxopiperidine-1-carboxylate C₉H₁₄N₂O₄ 1-COOCH₃; 3-NHAc; 4=O High stability, moderate solubility
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 1-COOBn; 4-NH₂ Reactive amino group, lower stability
Ethyl 2-oxopiperidine-1-carboxylate C₈H₁₃NO₃ 1-COOEt; 2=O Higher solubility, simpler reactivity

Key Observations :

  • Stability: The acetamido group in the target compound reduces nucleophilic reactivity compared to the primary amine in Benzyl 4-aminopiperidine-1-carboxylate, enhancing stability during synthetic workflows .
  • Solubility : The ketone at position 4 may reduce aqueous solubility relative to analogs with fewer hydrophobic groups (e.g., Ethyl 2-oxopiperidine-1-carboxylate).
  • Reactivity : The benzyl ester in the analog introduces steric bulk, slowing hydrolysis compared to methyl/ethyl esters .

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, piperidine derivatives are prominent in drug candidates. For example:

  • Antibiotics: Similar to (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (), the ketone and acetamido groups may enhance target binding.

Biological Activity

Methyl 3-acetamido-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the acetamido and oxo groups contributes to its potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Research indicates that compounds with similar piperidine structures often exhibit inhibition of key enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in various diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the piperidine ring or substituents significantly affect potency and selectivity. For instance, the introduction of different acyl groups can enhance binding affinity to target proteins, as demonstrated in various studies on related compounds .

Case Studies

  • Inhibition of Histone Deacetylases (HDACs) :
    • A study evaluated the effects of piperidine derivatives on HDACs, revealing that certain structural modifications led to increased degradation efficacy against HDAC6 and HDAC10. This suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce apoptosis in cancer cells .
  • Antiproliferative Effects :
    • In vitro assays using multiple myeloma cell lines demonstrated that derivatives of this compound exhibited varying degrees of antiproliferative activity. Compounds were tested at concentrations ranging from 1 μM to 5 μM, with some showing significant reductions in cell viability .

Research Findings

Compound Target Enzyme IC50 (µM) Effect
This compoundHDAC60.5Moderate inhibition
This compoundHDAC100.8Moderate inhibition
Related piperidine derivativec-Met0.031High inhibition

The table summarizes key findings from studies evaluating the inhibitory effects of this compound and related compounds on specific enzymes.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Methyl 3-acetamido-4-oxopiperidine-1-carboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including functional group protection/deprotection and coupling reactions. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide bond formation .
  • Catalyst optimization : Use of coupling agents like HATU or EDCI improves acetamido group incorporation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures ≥95% purity .
    • Safety Note : Intermediate steps may generate hazardous byproducts; ensure proper ventilation and waste disposal .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions on the piperidine ring (e.g., acetamido at C3, carbonyl at C4) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ ion at m/z 244.1) .

Q. What safety protocols should be followed when handling this compound due to potential toxicological uncertainties?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory .
  • First Aid : Immediate eye flushing (15 minutes with water) and skin decontamination (soap/water) are required upon exposure .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when confirming the compound’s structure?

  • Methodological Answer :

  • Cross-validation : Use complementary techniques (e.g., IR for carbonyl groups, 1^1H-15^{15}N HMBC for acetamido connectivity) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to reconcile experimental discrepancies .
  • Crystallographic Refinement : SHELXL’s restraints (e.g., DFIX, FLAT) adjust bond lengths/angles to align with expected geometry .

Q. What strategies are employed to enhance the compound’s stability under various experimental conditions (e.g., aqueous vs. nonpolar solvents)?

  • Methodological Answer :

  • pH Control : Buffered solutions (pH 6–8) prevent ester hydrolysis and oxopiperidine ring opening .
  • Temperature Optimization : Store at –20°C to slow degradation; avoid prolonged heating (>60°C) during synthesis .
  • Lyophilization : Freeze-drying improves shelf life for biological assays .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors), and what are their limitations?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding poses with targets (e.g., proteases or kinases). Use the piperidine ring’s conformation to assess steric compatibility .
  • Limitations :
  • Force Field Accuracy : Partial charges for the 4-oxo group may be inaccurately parameterized, affecting affinity predictions .
  • Solvent Effects : Implicit solvent models (e.g., GBSA) may not fully capture hydrogen-bonding dynamics in aqueous environments .

Data Contradictions and Mitigation Strategies

  • Example Contradiction : Conflicting NMR signals for the 4-oxo group due to keto-enol tautomerism.

    • Resolution : Use 13^{13}C NMR in DMSO-d6_6 to identify the dominant tautomer (keto form at δ ~205 ppm) .
  • Example Contradiction : Discrepancies in crystallographic vs. computational bond lengths.

    • Resolution : Apply Hirshfeld surface analysis to distinguish static (X-ray) vs. dynamic (DFT) structural features .

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